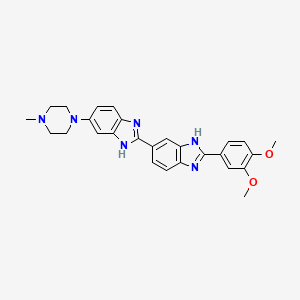

(E)-C-HDMAPP ammonium

説明

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRRDFCQNOZNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436348 | |

| Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188860-26-6 | |

| Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E)-C-HDMAPP ammonium as a Vγ9Vδ2 T cell activator

An In-depth Technical Guide on (E)-C-HDMAPP Ammonium as a Vγ9Vδ2 T Cell Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the immune response to microbial infections and cancer.[1][2] They recognize small, non-peptidic phosphorylated molecules known as phosphoantigens (pAgs).[3] The most potent natural phosphoantigen is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP or HDMAPP), a metabolite produced by many bacteria and parasites.[1][3] this compound is a synthetic analog of HDMAPP, where a pyrophosphonate moiety replaces the pyrophosphate group.[4][5] This modification confers significantly greater chemical and enzymatic stability, making it a more robust tool for research and potential therapeutic applications.[4][5] Like its natural counterpart, (E)-C-HDMAPP is a potent activator of Vγ9Vδ2 T cells, stimulating their proliferation, cytokine production, and cytotoxic activity against target cells.[4][5]

Chemical and Physical Properties

This compound is a crystalline solid that is soluble in aqueous solutions such as PBS.[4] Its stability in solution and in circulation is markedly higher than that of HDMAPP, which is susceptible to hydrolysis.[4][5]

| Property | Value | Reference |

| Chemical Name | (E)-C-HDMAPP (ammonium salt) | [4] |

| CAS Number | 933030-60-5 | [4] |

| Molecular Formula | C6H17NO7P2 | [4] |

| Molecular Weight | 277.15 g/mol | [4] |

| Storage Temperature | -20°C | [4] |

| Solubility | PBS (pH 7.2): 10 mg/ml | [4] |

Mechanism of Action

The activation of Vγ9Vδ2 T cells by phosphoantigens like (E)-C-HDMAPP is a complex process that is dependent on the Butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells or target cells.[1][6]

-

Internalization and Binding: While the synthetic prodrug form of C-HDMAPP can bypass energy-dependent uptake, phosphoantigens generally need to be internalized by the target cell.[7] Once inside, (E)-C-HDMAPP binds to the intracellular B30.2 domain of the BTN3A1 protein.[6][8] This binding event is crucial for Vγ9Vδ2 T cell activation.[6]

-

Conformational Change and Signaling: The binding of the phosphoantigen to the B30.2 domain of BTN3A1 is thought to induce a conformational change in the extracellular domain of the protein.[9] This "inside-out" signaling mechanism alters the BTN3A1 structure in a way that can be recognized by the Vγ9Vδ2 T cell receptor (TCR).[7][9]

-

TCR Recognition and T-Cell Activation: The Vγ9Vδ2 TCR on the T cell then recognizes the phosphoantigen-bound BTN3A1 on the target cell, leading to the activation of the Vγ9Vδ2 T cell.[1][6] This activation results in a cascade of downstream signaling events within the T cell, leading to proliferation, cytokine secretion (e.g., IFN-γ, TNF-α), and the exertion of cytotoxic effector functions against the target cell.[2][3][10]

Signaling Pathway Diagram

Caption: Vγ9Vδ2 T cell activation by (E)-C-HDMAPP via BTN3A1.

Quantitative Data

The potency of (E)-C-HDMAPP in activating Vγ9Vδ2 T cells is comparable to that of the highly potent natural phosphoantigen, HDMAPP.

| Parameter | Compound | Value | Cell Type/System | Reference |

| IC50 (TNF-α synthesis) | (E)-C-HDMAPP | 0.91 nM | γδ-T lymphocytes | [4][5] |

| EC50 | HDMAPP | 0.39 nM | Vγ9Vδ2 T lymphocytes | [11] |

| Effective Concentration | HDMAPP | 10 nM | For Vγ9Vδ2 T cell expansion | [12] |

| Effective Concentration | (E)-C-HDMAPP | 2 nM | For Vγ9Vδ2 T cell self-activation | [13] |

| Effective Concentration | IPP | 40 µM | For Vγ9Vδ2 T cell activation | [10] |

Experimental Protocols

Expansion of Human Vγ9Vδ2 T Cells from PBMCs

This protocol describes the selective expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque

-

PBMCs isolated from healthy donor buffy coats

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete Medium)

-

This compound salt or Zoledronic acid

-

Recombinant human Interleukin-2 (IL-2)

Procedure:

-

Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in Complete Medium at a concentration of 1 x 10^6 cells/mL.

-

Stimulate the PBMCs with either (E)-C-HDMAPP (a potent direct agonist) or Zoledronic acid (an indirect agonist that leads to the accumulation of endogenous IPP).[14][15] A typical starting concentration for a direct phosphoantigen like HDMAPP is around 10 nM.[12]

-

Culture the cells in a humidified incubator at 37°C and 5% CO2.

-

After 2-3 days, add recombinant human IL-2 to the culture at a concentration of 100-1000 U/mL.[15][16]

-

Replenish the medium with fresh Complete Medium containing IL-2 every 2-3 days to maintain a cell density of approximately 1 x 10^6 cells/mL.[12]

-

After 10-14 days of culture, the purity of the expanded Vγ9Vδ2 T cell population can be assessed by flow cytometry using antibodies against CD3, Vγ9-TCR, and Vδ2-TCR. Purity is typically >90%.[16]

Vγ9Vδ2 T Cell Activation Assay (Cytokine Release)

This assay measures the activation of expanded Vγ9Vδ2 T cells by quantifying the release of cytokines, such as IFN-γ and TNF-α, upon co-culture with target cells pulsed with (E)-C-HDMAPP.

Materials:

-

Expanded Vγ9Vδ2 T cells (effector cells)

-

Target cell line (e.g., K562, Daudi, or other tumor cell lines)

-

This compound salt

-

Complete Medium

-

96-well culture plates

-

ELISA kit for human IFN-γ or TNF-α

Procedure:

-

Target Cell Preparation: a. Culture the target cells in Complete Medium. Ensure cells are in the logarithmic growth phase. b. On the day of the assay, harvest the target cells and wash them with fresh medium. c. Resuspend the target cells at a concentration of 1 x 10^6 cells/mL in Complete Medium. d. "Pulse" the target cells by incubating them with various concentrations of (E)-C-HDMAPP (e.g., ranging from 0.01 nM to 100 nM) for 2-4 hours at 37°C.[14] e. After incubation, wash the target cells extensively (at least 3 times) with fresh medium to remove any unbound (E)-C-HDMAPP.[14] This step is critical to prevent direct activation of the Vγ9Vδ2 T cells by soluble antigen.[14] f. Resuspend the washed, pulsed target cells in Complete Medium at a desired concentration (e.g., 2.5 x 10^5 cells/mL).[12]

-

Co-culture: a. Plate the pulsed target cells into a 96-well plate (e.g., 100 µL/well). b. Add the expanded Vγ9Vδ2 T cells (effector cells) to the wells at a specific effector-to-target (E:T) ratio (e.g., 1:1, 5:1, 10:1). c. Include appropriate controls:

- Vγ9Vδ2 T cells with unpulsed target cells.

- Vγ9Vδ2 T cells alone.

- Pulsed target cells alone.

- Vγ9Vδ2 T cells with a positive control stimulus (e.g., PMA/Ionomycin).

-

Incubation: a. Incubate the co-culture plate for 18-24 hours at 37°C and 5% CO2.

-

Cytokine Quantification: a. After incubation, centrifuge the plate and carefully collect the supernatant from each well. b. Quantify the concentration of IFN-γ or TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Experimental Workflow Diagram

Caption: Workflow for a Vγ9Vδ2 T cell activation assay.

Vγ9Vδ2 T Cell Cytotoxicity Assay

This assay measures the ability of activated Vγ9Vδ2 T cells to kill target cells.

Materials:

-

Expanded and activated Vγ9Vδ2 T cells (effector cells)

-

Target tumor cell line

-

Chromium-51 (51Cr) or a non-radioactive alternative (e.g., Calcein-AM)

-

Complete Medium

-

96-well V-bottom plates

Procedure (using 51Cr Release):

-

Target Cell Labeling: a. Harvest target cells and label them with 100 µCi of 51Cr for 1 hour at 37°C.[16] b. Wash the labeled target cells 3-4 times with medium to remove excess 51Cr. c. Resuspend the labeled target cells in Complete Medium at a concentration of 1 x 10^5 cells/mL.

-

Co-culture: a. Plate 100 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate. b. Add expanded Vγ9Vδ2 T cells at various E:T ratios (e.g., 1:1, 5:1, 10:1, 20:1). c. Set up control wells:

- Spontaneous release: Target cells with medium only.

- Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

-

Incubation: a. Centrifuge the plate briefly to facilitate cell-cell contact. b. Incubate for 4 hours at 37°C and 5% CO2.[16]

-

Measurement of 51Cr Release: a. After incubation, centrifuge the plate and collect a defined volume of supernatant from each well. b. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.[16]

-

Calculation of Specific Lysis: a. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

This compound is a powerful and stable tool for the in vitro and in vivo study of Vγ9Vδ2 T cell biology. Its enhanced stability compared to natural phosphoantigens provides greater consistency in experimental results.[4][14] The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of Vγ9Vδ2 T cell activation for immunotherapy and other applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. (E)-C-HDMAPP (ammonium salt) CAS#: 933030-60-5 [m.chemicalbook.com]

- 5. 美国GlpBio - (E)-C-HDMAPP (ammonium salt) | Cas# 933030-60-5 [glpbio.cn]

- 6. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-induced interactions between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy HDMAPP (ammonium salt) [smolecule.com]

- 12. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Vγ9Vδ2 T Cells Concurrently Kill Cancer Cells and Cross-Present Tumor Antigens [frontiersin.org]

- 16. Vγ9Vδ2 T Cells Concurrently Kill Cancer Cells and Cross-Present Tumor Antigens - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (E)-C-HDMAPP Ammonium: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-C-HDMAPP ammonium is a potent synthetic phosphoantigen that has garnered significant interest for its ability to effectively activate Vγ9Vδ2 T cells, a subset of γδ T cells crucial to the innate immune response against infections and malignancies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in immunology and drug development.

Discovery and Significance

This compound, a pyrophosphonate analogue of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), was developed as a more stable isosteric analogue of its naturally occurring counterpart. HDMAPP is a potent phosphoantigen produced by various pathogens, which activates Vγ9Vδ2 T cells. However, the pyrophosphate moiety in HDMAPP is susceptible to chemical and enzymatic hydrolysis. This compound, with its more stable pyrophosphonate group, exhibits improved stability in solution and in vascular circulation while retaining potent biological activity, making it a promising candidate for immunotherapeutic applications.

Biological Activity

This compound is a highly effective activator of γδ T cells, inducing robust T-cell stimulatory responses. Its primary mechanism of action involves binding to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a cell surface protein. This binding event triggers a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).

Data Presentation

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| In Vitro Activity | |

| Parameter | Value |

| EC50 for TNF-α release in human Vγ9Vδ2 T-cells | 0.91 nM[1] |

| TNF-α release induction (at 2 µM) | Significant increase in primary polyclonal human Vγ9Vδ2 T-cells[1] |

| In Vivo Activity (Cynomolgus Monkey Model) | |

| Dosage | Effect |

| 0.02 mg/kg (i.v.) | Significant increase in γδ-cells[1] |

| 5 mg/kg and 10 mg/kg (i.v.) | Maximal effect on γδ-cell increase[1] |

Synthesis of this compound

While the specific, detailed synthesis protocol from the primary literature by Boëdec et al. is not publicly available in its entirety, a general synthetic strategy for phosphoantigens and their analogues can be outlined. The synthesis of (E)-C-HDMAPP would likely involve the construction of the carbon skeleton followed by the introduction of the pyrophosphonate moiety.

Experimental Protocols

Note: The following is a generalized protocol based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of the Allylic Alcohol Precursor A multi-step synthesis would be employed to generate the (E)-5-hydroxy-4-methylpent-3-en-1-yl backbone. This could involve Wittig or Horner-Wadsworth-Emmons reactions to establish the E-double bond, followed by protection and deprotection of the hydroxyl group.

Step 2: Introduction of the Pyrophosphonate Group The terminal alcohol of the precursor would be activated, for example, by conversion to a tosylate or halide. This would be followed by a reaction with a pyrophosphonate salt, such as a tetrabutylammonium salt of pyrophosphonic acid, in an appropriate aprotic solvent.

Step 3: Purification and Salt Formation The crude product would be purified using chromatographic techniques (e.g., column chromatography or HPLC). The final ammonium salt is typically formed by treating the purified pyrophosphonate with an ammonium-containing reagent or by ion-exchange chromatography.

Experimental Protocols for Biological Assays

Vγ9Vδ2 T Cell Activation and Expansion

This protocol describes the expansion of human Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

-

Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Stimulation: Culture PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS and IL-2) in the presence of this compound at a concentration of 1-10 nM.

-

Expansion: Maintain the cell culture for 10-14 days, adding fresh medium and IL-2 every 2-3 days to promote the selective expansion of Vγ9Vδ2 T cells.

-

Purity Assessment: Assess the purity of the expanded Vγ9Vδ2 T cell population using flow cytometry with antibodies against CD3 and Vδ2-TCR.

TNF-α Release Assay

This assay measures the production of TNF-α by activated Vγ9Vδ2 T cells.

-

Cell Preparation: Seed the expanded Vγ9Vδ2 T cells in a 96-well plate.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a standard TNF-α ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound in Vγ9Vδ2 T Cell Activation

Caption: Vγ9Vδ2 T Cell Activation by this compound.

Experimental Workflow for Assessing Biological Activity

Caption: Workflow for Vγ9Vδ2 T Cell Functional Analysis.

Conclusion

This compound represents a significant advancement in the field of immuno-oncology and infectious disease research. Its enhanced stability and potent Vγ9Vδ2 T cell-activating properties make it a valuable tool for studying γδ T cell biology and a promising candidate for the development of novel immunotherapies. This guide provides a foundational resource for researchers to explore the potential of this compelling molecule.

References

(E)-C-HDMAPP Ammonium: A Potent Modulator of Innate Immunity Through Vγ9Vδ2 T Cell Activation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the role of (E)-C-HDMAPP ammonium, a synthetic phosphoantigen, in the activation of the innate immune system. Primarily targeting researchers, scientists, and professionals in drug development, this document details the mechanism of action, key experimental data, and methodologies relevant to the study of this potent immunostimulatory molecule.

Introduction

(E)-C-HDMAPP (HMBPP, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate) is a powerful phosphoantigen that activates a subset of innate-like lymphocytes known as Vγ9Vδ2 T cells.[1][2] These cells form a crucial bridge between the innate and adaptive immune systems and are implicated in immune responses to microbial infections and malignancies. (E)-C-HDMAPP, a synthetic analog, offers enhanced stability compared to its natural counterparts, making it a valuable tool for research and potential therapeutic applications.[3] This guide explores the molecular interactions and cellular pathways initiated by (E)-C-HDMAPP, providing a comprehensive resource for its investigation.

Mechanism of Action: The BTN3A1-Vγ9Vδ2 T Cell Axis

The activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule.[2][4] Unlike conventional T cells that recognize peptide antigens presented by MHC molecules, Vγ9Vδ2 T cells recognize phosphoantigens through a unique mechanism involving BTN3A1.

The process begins with the binding of (E)-C-HDMAPP to the intracellular B30.2 domain of BTN3A1 expressed on the surface of antigen-presenting cells or target cells.[5][6] This binding event induces a conformational change in the BTN3A1 molecule, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[5][6] This interaction, independent of classical antigen processing and presentation pathways, triggers the activation of the Vγ9Vδ2 T cell, leading to a cascade of downstream signaling events. This results in cellular proliferation, cytokine production (notably IFN-γ and TNF-α), and the execution of effector functions such as cytotoxicity against target cells.[3][7]

Quantitative Data Summary

The potency of this compound in activating Vγ9Vδ2 T cells has been quantified in various studies. The following tables summarize key in vitro data.

| Parameter | Value | Assay | Cell Type | Reference |

| EC50 for TNF-α release | ~0.1 nM | Cytokine Release Assay | Human Vγ9Vδ2 T cells | [3] |

| EC50 for IFN-γ secretion | 8.4 nM | Cytokine Release Assay | Human Vγ9Vδ2 T cells / K562 cells | [8] |

| IC50 for BTN3A1-BFI binding | 19.9 µM | Fluorescence Polarization | Recombinant BTN3A1 | [9] |

Table 1: In Vitro Activity of this compound. EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values highlight the high potency of (E)-C-HDMAPP in inducing Vγ9Vδ2 T cell effector functions and its binding affinity to its molecular target.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of (E)-C-HDMAPP's immunological activity. The following are representative protocols for key experiments.

1. Vγ9Vδ2 T Cell Activation Assay

This protocol outlines the steps to measure the activation of Vγ9Vδ2 T cells in response to this compound using target cells.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

K562 cell line (target cells)

-

This compound

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Human IL-2

-

FACS buffer (PBS with 2% FBS)

-

Anti-CD3, Anti-Vδ2, Anti-CD69 antibodies

-

-

Procedure:

-

Expansion of Vγ9Vδ2 T cells: Culture human PBMCs with 1 µM of this compound and 100 IU/mL of IL-2 for 10-14 days. Monitor the expansion of Vγ9Vδ2 T cells by flow cytometry using anti-CD3 and anti-Vδ2 antibodies.

-

Target cell preparation: Culture K562 cells in RPMI-1640 medium. On the day of the assay, wash and resuspend the cells at a concentration of 1x10^6 cells/mL.

-

Co-culture: In a 96-well plate, co-culture the expanded Vγ9Vδ2 T cells with K562 target cells at an effector-to-target (E:T) ratio of 10:1.

-

Stimulation: Add varying concentrations of this compound (e.g., 0.01 nM to 100 nM) to the co-culture wells. Include a no-antigen control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Staining and Analysis: Harvest the cells and stain with anti-CD3, anti-Vδ2, and anti-CD69 antibodies. Analyze the expression of the early activation marker CD69 on the Vγ9Vδ2 T cell population (CD3+Vδ2+) by flow cytometry.

-

2. Intracellular Cytokine Staining for IFN-γ

This protocol details the measurement of IFN-γ production within Vγ9Vδ2 T cells following stimulation.

-

Materials:

-

Expanded Vγ9Vδ2 T cells and K562 target cells (from the activation assay)

-

This compound

-

Brefeldin A

-

FACS buffer

-

Anti-CD3, Anti-Vδ2 antibodies

-

Fixation/Permeabilization buffer

-

Anti-IFN-γ antibody

-

-

Procedure:

-

Follow steps 1-4 of the Vγ9V-δ2 T Cell Activation Assay protocol.

-

Protein transport inhibition: Four hours prior to the end of the incubation period, add Brefeldin A to each well at a final concentration of 10 µg/mL to block cytokine secretion.

-

Surface Staining: Harvest the cells and stain for surface markers (anti-CD3, anti-Vδ2) in FACS buffer for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and resuspend in Fixation/Permeabilization buffer for 20 minutes at 4°C.

-

Intracellular Staining: Wash the cells with permeabilization buffer and then stain with anti-IFN-γ antibody for 30 minutes at 4°C in the dark.

-

Analysis: Wash the cells and resuspend in FACS buffer. Analyze the percentage of IFN-γ positive cells within the Vγ9Vδ2 T cell population by flow cytometry.[10]

-

3. BTN3A1-Phosphoantigen Binding Assay (Fluorescence Polarization)

This protocol describes a method to quantify the binding of (E)-C-HDMAPP to the BTN3A1 intracellular domain.[9]

-

Materials:

-

Recombinant human BTN3A1 intracellular domain (B30.2 or BFI)

-

Fluorescently labeled phosphoantigen probe (e.g., a BODIPY-conjugated analog)

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plate

-

-

Procedure:

-

Assay setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled phosphoantigen probe and the recombinant BTN3A1 protein.

-

Competition: Add serial dilutions of this compound to the wells to compete with the fluorescent probe for binding to BTN3A1.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by (E)-C-HDMAPP. Calculate the IC50 value by fitting the data to a suitable binding model.

-

Visualizations: Signaling Pathways and Workflows

To further elucidate the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: Vγ9Vδ2 T cell activation by (E)-C-HDMAPP.

Caption: Workflow for Vγ9Vδ2 T cell activation analysis.

Conclusion

This compound is a potent and stable synthetic phosphoantigen that serves as a valuable tool for studying the biology of Vγ9Vδ2 T cells and their role in innate immunity. Its ability to robustly activate this unique T cell subset highlights its potential for the development of novel immunotherapies for cancer and infectious diseases. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further unraveling the therapeutic promise of modulating the Vγ9Vδ2 T cell axis.

References

- 1. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Brief Molecular History of Vγ9Vδ2 TCR‐Mediated Phosphoantigen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of (E)-C-HDMAPP Ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP ammonium is a synthetic phosphoantigen that potently activates human Vγ9Vδ2 T cells, a subset of γδ T cells with significant potential in cancer immunotherapy.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailing the molecular features crucial for its biological activity. The document summarizes key quantitative data, provides detailed experimental protocols for assessing compound activity, and visualizes the underlying biological pathways.

(E)-C-HDMAPP is a phosphonate analog of (E)-hydroxy-dimethyl-allyl pyrophosphate ((E)-HDMAPP), a natural and highly potent phosphoantigen.[1][2] The pyrophosphonate moiety in (E)-C-HDMAPP confers greater stability against chemical and enzymatic hydrolysis compared to the pyrophosphate in (E)-HDMAPP, enhancing its potential as a therapeutic agent.[1][2][4][5]

Core Thesis: The Molecular Basis of Vγ9Vδ2 T Cell Activation

The biological activity of this compound and its analogs is intrinsically linked to their ability to activate Vγ9Vδ2 T cells. This activation is a complex process initiated by the binding of the phosphoantigen to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a cell surface protein.[6][7][8] This interaction induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and effector functions, such as the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7][8]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of this compound and key analogs in stimulating TNF-α release from human Vγ9Vδ2 T cells. The data is extracted from the pivotal study by Boëdec et al., 2008, which systematically investigated the impact of structural modifications on biological activity.

| Compound | Structure | EC50 for TNF-α Release (nM) | Key Structural Features |

| This compound |

| 0.91 | (E)-configuration double bond, hydroxyl group at C4, methyl group at C3, and a pyrophosphonate moiety. |

| (Z)-C-HDMAPP | Isomer of (E)-C-HDMAPP | > 10,000 | (Z)-configuration of the double bond significantly reduces activity, highlighting the importance of the (E)-geometry. |

| Desoxy-C-HDMAPP | Lacks the hydroxyl group at C4 | ~100 | The absence of the C4-hydroxyl group decreases potency, indicating its role in binding or inducing the active conformation. |

| Fluoro-C-HDMAPP | Fluorine atom replaces the hydroxyl group at C4 | ~10 | Substitution with fluorine restores some activity, suggesting that an electronegative group at C4 is favorable. |

| Ethyl-C-HDMAPP | Ethyl group instead of a methyl group at C3 | ~5 | A larger alkyl group at C3 is tolerated, with only a minor decrease in activity. |

| (E)-HDMAPP | Pyrophosphate instead of pyrophosphonate | ~0.4 | The natural pyrophosphate is slightly more potent in vitro, but less stable. |

Experimental Protocols

Protocol: Determination of EC50 for TNF-α Release from Vγ9Vδ2 T Cells

This protocol outlines the key steps for quantifying the potency of phosphoantigens by measuring TNF-α secretion from stimulated human Vγ9Vδ2 T cells.

1. Isolation and Expansion of Human Vγ9Vδ2 T Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), IL-2 (100 U/mL), and the specific phosphoantigen (e.g., 1 µM of (E)-C-HDMAPP) to selectively expand the Vγ9Vδ2 T cell population.

-

Monitor the expansion and purity of the Vγ9Vδ2 T cell population by flow cytometry using antibodies against the Vγ9 and Vδ2 TCR chains. Cultures are typically maintained for 10-14 days.

2. Vγ9Vδ2 T Cell Stimulation Assay:

-

Plate the expanded Vγ9Vδ2 T cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.

-

Prepare serial dilutions of the test compounds (this compound and its analogs) in complete RPMI-1640 medium.

-

Add the diluted compounds to the wells containing the Vγ9Vδ2 T cells. Include a negative control (medium only) and a positive control (e.g., a saturating concentration of (E)-HDMAPP).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

3. Quantification of TNF-α by ELISA:

-

After incubation, centrifuge the 96-well plate and collect the cell-free supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

-

Generate a standard curve using recombinant human TNF-α.

-

Determine the concentration of TNF-α in the experimental samples by interpolating from the standard curve.

4. Data Analysis:

-

Plot the TNF-α concentration against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value for each compound. The EC50 is the concentration of the compound that elicits 50% of the maximal TNF-α response.

Visualizations

Signaling Pathway of Vγ9Vδ2 T Cell Activation by Phosphoantigens

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. caymanchem.com [caymanchem.com]

- 5. amsbio.com [amsbio.com]

- 6. Butyrophilin 3A1 presents phosphoantigens to human γδ T cells: the fourth model of antigen presentation in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

(E)-C-HDMAPP Ammonium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (E)-C-HDMAPP ammonium salt, a potent phosphoantigen with significant potential in immunotherapy and drug development. This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in the field.

Chemical Properties and Identification

This compound, also known by its formal name P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium salt, is a synthetic and highly active phosphoantigen.[1] It is the pyrophosphonate analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), a natural microbial metabolite.[2] The pyrophosphonate structure of (E)-C-HDMAPP confers greater resistance to hydrolysis compared to its pyrophosphate counterpart, resulting in enhanced stability in solution and in vivo.[1][2]

| Property | Value | Reference |

| CAS Number | 933030-60-5 | [1][3][4] |

| Molecular Formula | C₆H₁₄O₇P₂ • 3NH₄ | [1][4] |

| Molecular Weight | 311.21 g/mol | [3] |

| Appearance | Crystalline solid | [1][4] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [1] |

| Storage | Store at -20°C | |

| Purity | ≥95% | [4] |

| Synonyms | (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate, (E)-C-HDMAPP (ammonium salt) | [1] |

Mechanism of Action: Activation of γδ-T Cells

This compound is a potent activator of a specific subset of human T cells known as Vγ9Vδ2 T cells.[2][5] Unlike conventional T cells that recognize peptide antigens presented by MHC molecules, Vγ9Vδ2 T cells recognize small, non-peptidic phosphoantigens.

The activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP is mediated by the butyrophilin 3A1 (BTN3A1) molecule, which is expressed on the surface of various cell types, including antigen-presenting cells and some tumor cells. The binding of (E)-C-HDMAPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in the extracellular domain, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR). This interaction triggers a downstream signaling cascade within the T cell, leading to its activation, proliferation, and the exertion of its effector functions.

Key Experimental Data and Protocols

In Vitro Bioactivity: TNF-α Release Assay

(E)-C-HDMAPP is a highly potent stimulator of Vγ9Vδ2 T cells in vitro, inducing the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The half-maximal effective concentration (EC₅₀) for TNF-α release from human Vγ9Vδ2 T cells is reported to be 0.91 nM.[5]

Experimental Workflow: In Vitro TNF-α Release Assay

References

Solubility and stability of (E)-C-HDMAPP ammonium

An In-Depth Technical Guide on the Solubility and Stability of (E)-C-HDMAPP Ammonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 933030-60-5) is a potent synthetic phosphoantigen that serves as a powerful tool in the field of immunology and cancer research.[1] Structurally, it is the pyrophosphonate analogue of (E)-hydroxy-dimethyl-allyl pyrophosphate ((E)-HDMAPP), a natural and highly potent activator of a specific subset of T cells.[2][3] this compound is particularly noted for its ability to effectively stimulate human Vγ9Vδ2 T cells, leading to the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4][5] This activity makes it a compound of significant interest for immunotherapy applications.

A key feature of this compound is its enhanced chemical stability compared to its pyrophosphate counterpart. The pyrophosphonate moiety is significantly less susceptible to chemical or enzymatic hydrolysis, which imparts greater stability in solution and in vascular circulation.[2][3][4][6] This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, details experimental protocols for its characterization, and illustrates its mechanism of action.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[7][8]

| Property | Value | Source(s) |

| CAS Number | 933030-60-5 | [1][7] |

| Molecular Formula | C₆H₁₄O₇P₂ • 3NH₄ | [8] |

| Molecular Weight | 311.2 g/mol | [1][8] |

| Formal Name | P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium salt | [6] |

| Appearance | Crystalline Solid | [7][8] |

| Purity | ≥95% | [8] |

| Storage Temperature | -20°C | [7][8] |

Solubility

(E)-C-HDMAPP as a triammonium salt is expected to have high aqueous solubility.[2] The ionic nature of the phosphate groups and ammonium counter-ions facilitates strong interactions with polar solvents like water.[2]

Quantitative Solubility Data

| Solvent System | Concentration | Source(s) |

| PBS (pH 7.2) | 10 mg/mL | [6][7] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in aqueous buffers. The method is adapted from established pharmaceutical guidelines.

-

Materials and Equipment:

-

This compound (solid)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control (set to 37 ± 1 °C)

-

Calibrated pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Add a known volume of the desired aqueous buffer (e.g., 5 mL) to the vial.

-

Securely cap the vial and place it in an orbital shaker set to 37 ± 1 °C.

-

Agitate the vials at a constant speed.

-

At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw a sample of the suspension.

-

Immediately separate the undissolved solid from the solution via centrifugation or filtration to prevent further dissolution or precipitation.

-

Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method.

-

Verify the pH of the solution at the end of the experiment to ensure the buffer capacity was maintained.

-

Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <10% deviation).

-

Workflow for Solubility Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Buy HDMAPP (ammonium salt) [smolecule.com]

- 3. amsbio.com [amsbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Engineering γδ T Cells: Recognizing and Activating on Their Own Way [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

- 7. (E)-C-HDMAPP (ammonium salt) CAS#: 933030-60-5 [m.chemicalbook.com]

- 8. biocompare.com [biocompare.com]

The Immunomodulatory Landscape of (E)-C-HDMAPP Ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-C-HDMAPP ammonium is a synthetic phosphoantigen that has demonstrated potent immunomodulatory effects, primarily through the activation of a specific subset of T cells known as Vγ9Vδ2 T cells. This technical guide provides an in-depth overview of the current understanding of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction

(E)-C-HDMAPP (E-4-hydroxy-3-methyl-but-2-enyl pyrophosphonate) ammonium is a pyrophosphonate analog of the natural phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[1][2] Phosphoantigens are small-molecule metabolites of the isoprenoid biosynthesis pathway that are potent activators of Vγ9Vδ2 T cells.[3][4] The pyrophosphonate modification in (E)-C-HDMAPP confers greater stability against hydrolysis compared to its pyrophosphate counterpart, making it a more robust compound for research and potential therapeutic applications.[1] This document outlines the key immunomodulatory properties of this compound and provides detailed methodologies for its study.

Mechanism of Action: Vγ9Vδ2 T Cell Activation

The primary immunomodulatory effect of this compound is the activation of Vγ9Vδ2 T cells, a subset of gamma delta (γδ) T cells that play a crucial role in the immune response to microbial infections and cancer.[3][4] This activation is a multi-step process mediated by the butyrophilin (BTN) family of molecules.[1][5][6]

Signaling Pathway for this compound-Mediated Vγ9Vδ2 T Cell Activation

(E)-C-HDMAPP, being a small molecule, enters the antigen-presenting cell (APC). Inside the cell, it binds to the intracellular B30.2 domain of the Butyrophilin 3A1 (BTN3A1) molecule. This binding event induces a conformational change in the extracellular domain of BTN3A1. This altered conformation of BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR) on the surface of Vγ9Vδ2 T cells. This recognition, along with the co-stimulatory signals, leads to the activation of the Vγ9Vδ2 T cell. This activation results in cellular proliferation and the production of effector cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). The interaction of BTN3A1 with BTN2A1 and the cytoskeletal adapter protein periplakin is also crucial for the stabilization of the signaling complex and efficient T cell activation.[1][5][6]

Quantitative Data on Immunomodulatory Effects

The biological activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Assay | Value | Reference |

| EC50 | Human Vγ9Vδ2 T cells | TNF-α Release | 0.91 nM | [1] |

| Cytokine Production | Human Vγ9Vδ2 T cells | ELISA | Increased TNF-α and IFN-γ | [3][4] |

Table 2: In Vivo Activity of this compound in Cynomolgus Monkeys

| Parameter | Animal Model | Dosing | Duration | Outcome | Reference |

| γδ T Cell Count | Cynomolgus Monkeys | 0.02 - 10 mg/kg (intravenous) | 15 days | Significant increase in circulating γδ T cells | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

In Vitro TNF-α Release Assay

This protocol outlines the steps to measure the release of TNF-α from human Vγ9Vδ2 T cells upon stimulation with this compound.

Experimental Workflow

References

- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novamedline.com [novamedline.com]

- 4. A dual nature of γδ T cell immune memory responses | eLife [elifesciences.org]

- 5. Buy (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate | 396726-03-7 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

Preliminary In Vivo Studies with (E)-C-HDMAPP Ammonium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP (amonium salt), a synthetic phosphoantigen, has emerged as a potent activator of Vγ9Vδ2 T cells, a subset of γδ T lymphocytes that play a crucial role in both innate and adaptive immunity. Its stability in solution and circulation makes it a promising candidate for immunotherapeutic applications. This technical guide provides a comprehensive overview of the preliminary in vivo studies involving (E)-C-HDMAPP ammonium, with a focus on its biological activity, mechanism of action, and the experimental methodologies employed in its evaluation.

Core Findings and Data Presentation

This compound has been shown to potently stimulate the synthesis of Tumor Necrosis Factor-alpha (TNF-α) by γδ-T lymphocytes and significantly increase the number of circulating γδ-T cells in vivo.

In Vitro Bioactivity

The in vitro bioactivity of this compound is characterized by its potent activation of γδ T cells, leading to the release of cytokines such as TNF-α.

| Compound | Bioassay | IC50 Value | Reference |

| This compound | TNF-α release from human γδ-T lymphocytes | 0.91 nM | [Boëdec A, et al. 2008] |

In Vivo Studies in Cynomolgus Monkeys

Preliminary in vivo studies in cynomolgus monkeys have demonstrated the capacity of this compound to expand the circulating γδ-T cell population. While the primary literature indicates a significant increase in γδ-T cells, specific quantitative data from these studies is not publicly available in detail. The following table is a representative structure for how such data would be presented.

| Dose of this compound | Peak Fold Increase in Circulating γδ-T cells (Mean ± SD) | Time to Peak Increase (Days) | Reference |

| Data not available | Data not available | Data not available | [Boëdec A, et al. 2008] |

| Data not available | Data not available | Data not available | [Boëdec A, et al. 2008] |

| Data not available | Data not available | Data not available | [Boëdec A, et al. 2008] |

Experimental Protocols

Detailed experimental protocols for the in vivo studies in cynomolgus monkeys are not extensively detailed in publicly accessible literature. However, based on standard immunological and pharmacokinetic studies in non-human primates, a general methodology can be outlined.

General In Vivo Experimental Workflow

The following diagram illustrates a general workflow for in vivo studies investigating the effects of a novel compound on lymphocyte populations in a non-human primate model.

Caption: General experimental workflow for in vivo assessment of this compound.

In Vivo Study Protocol: Cynomolgus Monkeys (General Outline)

-

Animal Model: Healthy, adult cynomolgus monkeys (Macaca fascicularis) of either sex would be used.

-

Acclimatization: Animals would be acclimatized to the laboratory conditions before the start of the study.

-

Dosing: this compound would be administered, likely via intravenous injection, at various dose levels. A vehicle control group would also be included.

-

Blood Sampling: Peripheral blood samples would be collected at baseline (pre-dose) and at multiple time points post-administration.

-

Immunophenotyping: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) would be stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, γδ TCR, Vγ9, Vδ2) and analyzed by flow cytometry to enumerate the absolute counts and percentages of γδ T cell populations.

-

Data Analysis: Changes in γδ T cell numbers over time and in response to different doses of this compound would be statistically analyzed.

Mechanism of Action: Signaling Pathway

The activation of Vγ9Vδ2 T cells by phosphoantigens like this compound is a complex process that involves an "inside-out" signaling mechanism mediated by Butyrophilin 3A1 (BTN3A1).

Caption: "Inside-out" signaling pathway for Vγ9Vδ2 T cell activation by this compound.

Conclusion

This compound is a potent activator of human Vγ9Vδ2 T cells, demonstrating significant in vitro and preliminary in vivo activity. Its ability to expand the γδ T cell population in a non-human primate model underscores its potential as an immunotherapeutic agent. Further detailed in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a clear dose-response relationship for its immunomodulatory effects. The unique "inside-out" signaling mechanism of action, mediated by BTN3A1, offers a novel target for the development of new immunotherapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The absence of detailed quantitative data and experimental protocols from the primary literature for the in vivo cynomolgus monkey studies is a limitation. Researchers should consult the primary scientific literature for a complete understanding of the research.

Methodological & Application

Protocol for In Vitro Expansion of γδ T Cells Using (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (C-HDMAPP)

Application Note

This protocol details a method for the in vitro expansion of human Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using the potent phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (C-HDMAPP), also known as HMBPP. This method is designed for researchers, scientists, and drug development professionals seeking to generate a large number of functional γδ T cells for various applications, including immunotherapy research and preclinical studies.

Vγ9Vδ2 T cells are a subset of unconventional T cells that play a crucial role in the immune response against infections and malignancies. They can be activated by small phosphoantigens, such as C-HDMAPP, which are produced by microbes and some tumor cells. This activation, in a butyrophilin-dependent manner, leads to their proliferation and differentiation into cytotoxic effector cells. The protocol described herein leverages this activation pathway, in conjunction with cytokine support, to achieve significant expansion of Vγ9Vδ2 T cells.

Data Summary

The following tables summarize quantitative data derived from various studies on the in vitro expansion of γδ T cells. These data provide an overview of expected outcomes in terms of expansion fold, purity, and phenotype.

Table 1: γδ T Cell Expansion Fold and Purity

| Parameter | Result | Donor Variability | Culture Duration (days) | Citation |

| Total γδ T Cell Expansion-fold | Up to 18,485 | High | 21 | [1] |

| Vδ1 Subset Expansion-fold | Up to 18,849 | High | 21 | [1] |

| Vδ2 Subset Expansion-fold (from fresh PBMCs) | ~360.6 ± 59.6 | Moderate | 13 | [1] |

| Vδ2 Subset Expansion-fold (from frozen PBMCs) | ~168.5 ± 60.6 | Moderate | 13 | [1] |

| γδ T Cell Purity (post αβ T cell depletion) | 88.1 ± 4.2% | Low | Not Specified | [1] |

| γδ T Cell Purity (after MACS/FACS isolation and expansion) | >99% | Low | 14 | [2][3] |

| γδ T Cell Purity (from Vδ2+ MACS isolation and expansion) | 93-97% | Low | 14 | [2][3] |

Table 2: Phenotype of Expanded γδ T Cells

| Marker | Expression Level | Functional Implication | Citation |

| Effector Memory (CD27-CD45RA-) & (CD27-CD45RA+) | Predominant population | Highly cytotoxic | [1] |

| NKG2D | High | Recognition of stress-induced ligands on tumor cells | [1][3] |

| TNF-α Production (upon stimulation) | >80% of cells | Pro-inflammatory and anti-tumor activity | [2][3] |

| IFN-γ Production (Vδ2+ cells, upon stimulation) | 82-90% of cells | Th1-type anti-tumor response | [2][3] |

| Granzyme B | High | Cytotoxic effector function | [2][3] |

Signaling Pathway for C-HDMAPP-Mediated γδ T Cell Activation

The activation of Vγ9Vδ2 T cells by C-HDMAPP is a well-characterized process that involves the butyrophilin family of molecules. The diagram below illustrates the key steps in this signaling cascade.

Caption: C-HDMAPP activation of Vγ9Vδ2 T cells via BTN3A1/BTN2A1.

Experimental Workflow

The following diagram outlines the major steps for the in vitro expansion of γδ T cells from peripheral blood.

Caption: Workflow for in vitro expansion of γδ T cells.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Whole blood or buffy coat from healthy donors

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Centrifuge tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.

-

Collect the buffy coat layer and transfer it to a new 50 mL centrifuge tube.

-

Wash the collected cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

In Vitro Expansion of γδ T Cells

Materials:

-

Isolated PBMCs

-

Complete RPMI-1640 medium

-

(E)-C-HDMAPP ammonium salt (stock solution at 1 mM in PBS, sterile filtered)

-

Recombinant human Interleukin-2 (IL-2) (stock solution at 1x10^6 U/mL)

-

Cell culture plates (24-well or T-flasks)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed the PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium in appropriate cell culture plates or flasks.

-

Add (E)-C-HDMAPP to a final concentration of 1-10 nM.[4]

-

On day 2, add recombinant human IL-2 to a final concentration of 100-1000 U/mL.[5][6]

-

Incubate the cells at 37°C in a 5% CO2 humidified incubator.

-

Every 2-3 days, monitor the cell density and viability. If the cell density exceeds 2 x 10^6 cells/mL, split the cultures and add fresh medium containing IL-2 to maintain a cell density of approximately 1 x 10^6 cells/mL.

-

Continue the culture for 14 to 21 days. The logarithmic growth phase is typically observed between days 4 and 16.[5]

Flow Cytometry Analysis of γδ T Cell Expansion and Purity

Materials:

-

Expanded cell culture

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD3

-

Anti-human TCR Vδ2

-

Anti-human TCR Pan γδ

-

Viability dye (e.g., 7-AAD or propidium iodide)

-

-

Flow cytometer

Procedure:

-

Harvest approximately 0.5-1 x 10^6 cells from the culture.

-

Wash the cells once with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add the appropriate dilutions of the fluorochrome-conjugated antibodies and incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer and add the viability dye just before analysis.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on live, single cells, then on CD3+ T cells, and subsequently determine the percentage of Vδ2+ or Pan γδ+ cells.

Assessment of γδ T Cell Cytotoxicity

Materials:

-

Expanded γδ T cells (effector cells)

-

Calcein-AM or other viability stain for target cells

-

96-well V-bottom or U-bottom plates

-

Fluorometer or flow cytometer

Procedure:

-

Label the target cells with Calcein-AM according to the manufacturer's instructions.

-

Seed the labeled target cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Add the expanded γδ T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Include control wells with target cells only (spontaneous release) and target cells with a lysis buffer (maximum release).

-

Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4 hours at 37°C.

-

After incubation, centrifuge the plate and collect the supernatant to measure the release of Calcein-AM using a fluorometer.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

This comprehensive protocol provides a robust framework for the successful in vitro expansion and functional characterization of γδ T cells using (E)-C-HDMAPP. Researchers should optimize parameters such as donor variability, and specific concentrations of C-HDMAPP and IL-2 for their experimental systems.

References

- 1. Extensive expansion of primary human gamma delta T cells generates cytotoxic effector memory cells that can be labeled with Feraheme for cellular MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isolation and expansion of pure and functional γδ T cells [frontiersin.org]

- 3. Isolation and expansion of pure and functional γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized cultivation method for future in vivo application of γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Optimal T Cell Activation with (E)-C-HDMAPP Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP ammonium salt, scientifically known as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), is a potent phosphoantigen that specifically activates the Vγ9Vδ2 subset of human γδ T cells. These cells play a crucial role in both innate and adaptive immunity, recognizing and responding to stress-induced molecules on infected or transformed cells in a non-MHC-restricted manner. This unique characteristic makes Vγ9Vδ2 T cells an attractive target for immunotherapeutic strategies against infectious diseases and cancer. HMBPP is a metabolite produced by various pathogens and is recognized by Vγ9Vδ2 T cells with exceptional potency, approximately 10,000 times more efficiently than the endogenous phosphoantigen, isopentenyl pyrophosphate (IPP).[1] This document provides detailed application notes and protocols for the optimal use of this compound salt for the in vitro expansion and activation of human Vγ9Vδ2 T cells.

Mechanism of Action

The activation of Vγ9Vδ2 T cells by HMBPP is a well-characterized process mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells or target cells. Intracellular HMBPP binds to the B30.2 domain of BTN3A1, inducing a conformational change that is sensed by the Vγ9Vδ2 T cell receptor (TCR). This interaction triggers downstream signaling pathways within the T cell, leading to its activation, proliferation, cytokine production, and cytotoxic effector functions.

Data Presentation: this compound Salt Concentration for T Cell Activation

The optimal concentration of this compound salt varies depending on the specific application, such as T cell expansion, induction of cytokine release, or cytotoxicity assays. The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: this compound Salt Concentration for Vγ9Vδ2 T Cell Expansion from PBMCs

| HMBPP Concentration | Cell Culture Conditions | Duration | Outcome |

| 10 nM | PBMCs (2-4 x 10^6 cells/mL) in T cell media with 5 ng/mL IL-2 added every 3 days. | 12-14 days | Successful expansion of Vγ9Vδ2 T cells for subsequent purification.[2] |

| 50 nM | PBMCs (3.0 x 10^6 cells/ml) with 100 IU/ml rIL-2. | 14 days | Effective promotion of Vγ9Vδ2 T cell differentiation and proliferation, reaching ≥90% purity.[1][3] |

| 100 nM | PBMCs stimulated for 3 days, followed by culture with IL-2. | 12 days | Gradual increase in Vγ9Vδ2 T cell population to over 50%.[4] |

| 80 pM | PBMCs (1x10^6 cells/ml) with 25 U/ml IL-2 added every other day starting on day 3. | 11-12 days | Successful expansion of Vγ9Vδ2 T cells for use in cytotoxicity assays.[5][6] |

Table 2: this compound Salt Concentration for Vγ9Vδ2 T Cell Activation (Cytokine Release and Cytotoxicity)

| HMBPP Concentration | Assay Type | Target Cells (if applicable) | Effector:Target Ratio | Duration | Outcome |

| 0.06 nM (EC50) | Upregulation of CD69 and CD25 | N/A (PBMCs) | N/A | 18 hours | Significant activation of Vγ9Vδ2 T cells. |

| 1 µM | IFN-γ Release | K562 cells | Not specified | 20 hours | Peak IFN-γ release.[4] |

| 10 nM | IFN-γ Release | N/A (PBMCs) | N/A | 6-24 hours | Synergistic increase in IFN-γ production when combined with TLR8 ligands.[7] |

| 80 pM | Cytotoxicity | SW620 and HT29 colon cancer cells | 6.25:1 to 50:1 | 4 hours | Enhanced cytotoxicity towards cancer cells.[5][6] |

| 19 nM (EC50) | Cytotoxicity | K562 cells | Not specified | Not specified | Effective promotion of target cell lysis. |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound salt for Vγ9Vδ2 T cell activation.

Protocol 1: Expansion of Vγ9Vδ2 T Cells from Human PBMCs

Objective: To expand a population of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

This compound salt (HMBPP)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and HEPES)

-

Recombinant human Interleukin-2 (IL-2)

-

Ficoll-Paque

-

Centrifuge

-

Cell culture plates (24-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1-3 x 10^6 cells/mL. Seed the cells into a 24-well culture plate.

-

Stimulation with HMBPP: Add this compound salt to the cell culture to a final concentration of 50-100 nM.[1][3][4]

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 3 days.

-

IL-2 Addition: After 3 days, add recombinant human IL-2 to the culture to a final concentration of 100 IU/mL.

-

Cell Maintenance: Every 2-3 days, gently resuspend the cells and replace half of the medium with fresh complete RPMI-1640 containing IL-2 (100 IU/mL).

-

Expansion Monitoring: Monitor the expansion of Vγ9Vδ2 T cells over 12-14 days by flow cytometry using antibodies against CD3 and Vδ2-TCR.

-

Purification (Optional): If a pure population of Vγ9Vδ2 T cells is required, they can be isolated using negative selection magnetic beads.

Protocol 2: Vγ9Vδ2 T Cell Activation Assay (IFN-γ Release)

Objective: To measure the activation of expanded Vγ9Vδ2 T cells by quantifying interferon-gamma (IFN-γ) secretion in response to HMBPP-pulsed target cells.

Materials:

-

Expanded Vγ9Vδ2 T cells (from Protocol 1)

-

Target cells (e.g., K562)

-

This compound salt (HMBPP)

-

Complete RPMI-1640 medium

-

96-well round-bottom culture plates

-

ELISA kit for human IFN-γ

Procedure:

-

Target Cell Preparation: Culture K562 cells in complete RPMI-1640 medium.

-

Pulsing Target Cells with HMBPP:

-

Harvest and wash the K562 cells.

-

Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add this compound salt at various concentrations (e.g., a serial dilution from 1 µM down to the pM range).

-

Incubate the cells for 4 hours at 37°C to allow for antigen uptake.

-

Wash the cells three times with fresh medium to remove excess HMBPP.

-

-

Co-culture:

-

Seed the HMBPP-pulsed K562 cells into a 96-well round-bottom plate at 5 x 10^4 cells/well.

-

Add the expanded Vγ9Vδ2 T cells to the wells at an effector-to-target (E:T) ratio of 2:1.

-

Include control wells with Vγ9Vδ2 T cells alone and unpulsed K562 cells.

-

-

Incubation: Incubate the co-culture for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

IFN-γ Quantification: Measure the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of Vγ9Vδ2 T Cell Activation by HMBPP

Caption: HMBPP-mediated Vγ9Vδ2 T cell activation pathway.

Experimental Workflow for Determining Optimal HMBPP Concentration

References

- 1. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]

- 2. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 5. Potentiating Vγ9Vδ2 T cell proliferation and assessing their cytotoxicity towards adherent cancer cells at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for (E)-C-HDMAPP Ammonium in Human PBMC Co-culture Systems

Introduction and Application Notes

The human immune system possesses a unique subset of T lymphocytes known as gamma delta (γδ) T cells, which play a crucial role in immunosurveillance against infections and malignancies. The majority of γδ T cells in peripheral blood express the Vγ9Vδ2 T cell receptor (TCR) and are specifically activated by small, non-peptidic phosphorylated molecules known as phosphoantigens (PAgs).[1]

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), commercially available as the ammonium salt (E)-C-HDMAPP ammonium, is the most potent natural phosphoantigen identified to date, capable of stimulating Vγ9Vδ2 T cells at nanomolar concentrations.[1] Its activation mechanism is distinct from conventional antigen presentation. Intracellular accumulation of HMBPP in antigen-presenting cells (APCs) or tumor cells leads to its binding with the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1).[2] This interaction induces a conformational change, promoting a heteromeric association between BTN3A1 and Butyrophilin 2A1 (BTN2A1).[3] The resulting complex on the cell surface is recognized by the Vγ9Vδ2 TCR, triggering a powerful activation cascade that leads to T cell proliferation, cytokine production, and potent cytotoxic activity against target cells.[2][3][4]

This document provides detailed protocols for utilizing this compound in a human peripheral blood mononuclear cell (PBMC) co-culture system to expand, activate, and functionally assess Vγ9Vδ2 T cells. These protocols are designed for researchers in immunology, oncology, and drug development to investigate the therapeutic potential of Vγ9Vδ2 T cell-based immunotherapies.

Signaling Pathway

The activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP is a multi-step process initiated within the antigen-presenting cell.

Caption: Vγ9Vδ2 T cell activation pathway by (E)-C-HDMAPP.

Experimental Protocols

Protocol 1: Isolation of PBMCs and Expansion of Vγ9Vδ2 T Cells

This protocol describes the expansion of Vγ9Vδ2 T cells from a healthy donor PBMC population using (E)-C-HDMAPP and recombinant human Interleukin-2 (rhIL-2).

Materials:

-

Ficoll-Paque PLUS density gradient medium

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

-

This compound salt

-

Recombinant Human IL-2 (rhIL-2)

-

Phosphate Buffered Saline (PBS)

-

Human buffy coats or whole blood from healthy donors

-

Antibodies for flow cytometry: Anti-CD3, Anti-TCR Vγ9

Procedure:

-

PBMC Isolation: Isolate PBMCs from buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[5]

-

Cell Counting and Seeding: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in Complete RPMI and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell density to 1 x 10⁶ cells/mL in Complete RPMI.

-

Stimulation:

-

Add (E)-C-HDMAPP to the cell suspension at a final concentration of 1 µM.

-

Add rhIL-2 to the cell suspension at a final concentration of 100 U/mL.

-

-

Incubation: Culture the cells in a T-75 flask at 37°C in a humidified 5% CO₂ incubator for 10-14 days.

-

Maintenance: Every 2-3 days, gently swirl the flask and add fresh Complete RPMI containing 100 U/mL rhIL-2 to maintain the cell density between 0.5-1.5 x 10⁶ cells/mL.

-

Monitoring Expansion: After 10 days, assess the percentage of Vγ9Vδ2 T cells within the CD3+ population using flow cytometry. Purity of >90% is often achievable.[6]

Caption: Workflow for the expansion of Vγ9Vδ2 T cells from PBMCs.

Protocol 2: Flow Cytometry-Based Cytotoxicity Assay

This protocol outlines a non-radioactive method to assess the cytotoxic potential of expanded Vγ9Vδ2 T cells against a target tumor cell line (e.g., Daudi or THP-1).[6][7]

Materials:

-

Expanded Vγ9Vδ2 T cells (Effector cells)

-

Target cells (e.g., Daudi lymphoma cells)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

-

FACS tubes

-

Complete RPMI

Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 10⁷ target cells in 1 mL PBS.

-

Add CFSE to a final concentration of 1 µM.

-

Incubate for 15 minutes at 37°C, protected from light.

-

Quench the reaction by adding 5 volumes of ice-cold Complete RPMI.

-

Wash the cells three times with Complete RPMI to remove excess CFSE.

-

Resuspend in Complete RPMI at 1 x 10⁵ cells/mL.

-

-

Co-culture Setup:

-

Plate 1 x 10⁴ CFSE-labeled target cells per well in a 96-well U-bottom plate (100 µL).

-

Prepare effector cells (expanded Vγ9Vδ2 T cells) at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1).

-

Add 100 µL of effector cell suspension to the wells containing target cells.

-

Controls:

-

Spontaneous Lysis: Target cells with media only.

-

Maximum Lysis: Target cells with a cell lysis agent (e.g., 1% Triton X-100).

-

-

-

Incubation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact and incubate for 4 hours at 37°C, 5% CO₂.

-

Staining and Acquisition:

-

Gently resuspend the cells and transfer them to FACS tubes.

-

Add 7-AAD or PI to each tube to stain for dead cells.

-

Acquire data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the CFSE-positive population (target cells).

-

Within the CFSE+ gate, determine the percentage of 7-AAD/PI positive cells (killed target cells).

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100

-

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the secretion of key pro-inflammatory cytokines, such as IFN-γ and TNF-α, by Vγ9Vδ2 T cells upon stimulation.

Materials:

-

Expanded Vγ9Vδ2 T cells

-

Antigen-presenting cells or a suitable tumor cell line (e.g., THP-1)

-

(E)-C-HDMAPP

-

Human IFN-γ and TNF-α ELISA kits

-

96-well plate

Procedure:

-

Co-culture Setup:

-

Plate 5 x 10⁴ THP-1 cells per well in a 96-well flat-bottom plate.

-

Add expanded Vγ9Vδ2 T cells at a 1:1 ratio (5 x 10⁴ cells/well).

-

Stimulate the co-culture with 1 µM (E)-C-HDMAPP.

-

Controls:

-

Vγ9Vδ2 T cells alone (no stimulator cells, no HMDAPP).

-

Vγ9Vδ2 T cells + THP-1 cells (no HMDAPP).

-

THP-1 cells alone + HMDAPP.

-

-

-

Incubation: Culture the plate for 24-48 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.

-

ELISA: Perform the ELISA for IFN-γ and TNF-α according to the manufacturer's protocol.

-

Data Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL by comparing the sample absorbance to the standard curve.

Representative Data

The following tables present example data that can be generated using the protocols described above.

Table 1: Vγ9Vδ2 T Cell Expansion and Purity

| Donor ID | Day 0 (% Vγ9 in CD3+) | Day 12 (% Vγ9 in CD3+) | Fold Expansion (Total Cells) |

|---|---|---|---|

| Donor 1 | 2.5% | 93.2% | 85 |

| Donor 2 | 3.1% | 95.8% | 110 |

| Donor 3 | 1.9% | 91.5% | 72 |

Table 2: Activation Marker Expression (24h post-stimulation)